molecular formula C8H8F2N2O B12434548 (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide

(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide

Katalognummer: B12434548
Molekulargewicht: 186.16 g/mol
InChI-Schlüssel: RJERWWRYTCKRSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The difluorophenyl group and hydroxyethanimidamide moiety contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide: Unique due to the presence of both difluorophenyl and hydroxyethanimidamide groups.

    2,3-Difluoroaniline: Lacks the hydroxyethanimidamide moiety.

    N’-Hydroxyethanimidamide: Lacks the difluorophenyl group.

Uniqueness

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide is unique because it combines the properties of both difluorophenyl and hydroxyethanimidamide groups, resulting in distinct chemical reactivity and potential applications. Its dual functional groups allow for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H8F2N2O

Molekulargewicht

186.16 g/mol

IUPAC-Name

2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8F2N2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI-Schlüssel

RJERWWRYTCKRSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.